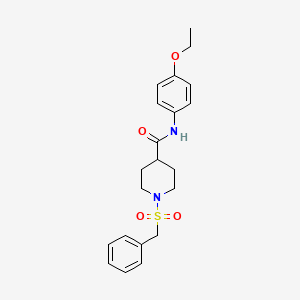![molecular formula C13H20N2OS B11336913 4-Propan-2-Ylsulfanyl-1-Propyl-6,7-Dihydro-5~{h}-Cyclopenta[d]pyrimidin-2-One](/img/structure/B11336913.png)
4-Propan-2-Ylsulfanyl-1-Propyl-6,7-Dihydro-5~{h}-Cyclopenta[d]pyrimidin-2-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propan-2-Ylsulfanyl-1-Propyl-6,7-Dihydro-5H-Cyclopenta[d]pyrimidin-2-One (Chemical Formula: C13H20N2OS) is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, properties, and uses.
Preparation Methods
The synthesis of this compound involves a multicomponent condensation process. Here’s how it’s prepared:
-
Starting Materials
- Malononitrile (1)
- Hydrogen sulfide (2)
- Aldehydes (3a–g)
- 1-(Cyclopent-1-en-1-yl)pyrrolidine (4)
- Alkylating agents (5a–h)
- Et3N
-
Reaction Steps
- Cyanothioacetamide (6) initially forms and undergoes Knoevenagel condensation with aldehydes (3a–g).
- The resulting alkenes (7) react via Stork alkylation with enamine (4).
- The adducts (8) then undergo intramolecular cyclotransamination, forming salts (9) with the target bicyclic cyclopenta[d]pyrimidine structure.
Chemical Reactions Analysis
Reactions: This compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation, but typical conditions involve organic solvents, catalysts, and temperature control.
Major Products: The products formed vary based on the specific reaction.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology and Medicine: Investigated for potential biological activities (e.g., hypoglycemic effects, calcium channel antagonism, fluorescent probes, and protein kinase inhibition).
Industry: May find applications in drug development or materials science.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other cyclopenta[d]pyrimidines.
Similar Compounds: Explore related structures and their properties.
Properties
Molecular Formula |
C13H20N2OS |
|---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
4-propan-2-ylsulfanyl-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C13H20N2OS/c1-4-8-15-11-7-5-6-10(11)12(14-13(15)16)17-9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
KUWKRQXLULNLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCC2)C(=NC1=O)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11336830.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11336833.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11336839.png)
![2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide](/img/structure/B11336853.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336860.png)
![3-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11336867.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11336869.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B11336870.png)
![N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11336871.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11336873.png)
![3-(4-methylbenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336887.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11336895.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336905.png)
